molecular formula C14H16BrN3O2 B7582026 8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one

8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one

Número de catálogo B7582026
Peso molecular: 338.20 g/mol
Clave InChI: YXEAPCPOJZTSBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one, commonly known as BRD7929, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD7929 is a spirocyclic compound that belongs to the class of diazaspiro compounds, and its chemical structure consists of a pyridine ring, a carbonyl group, and a spirocyclic ring system.

Mecanismo De Acción

BRD7929 exerts its therapeutic effects by selectively binding to the bromodomain of BET proteins and inhibiting their activity. BET proteins are involved in the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and inflammation. By inhibiting BET proteins, BRD7929 can suppress the expression of genes that promote disease progression.
Biochemical and Physiological Effects:
BRD7929 has been shown to have a range of biochemical and physiological effects, depending on the disease context. In cancer cells, BRD7929 can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammatory cells, BRD7929 can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In the brain, BRD7929 can have neuroprotective effects by inhibiting the activity of HDACs, which are involved in the regulation of gene expression in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of BRD7929 for lab experiments is its high selectivity for BET proteins, which allows for the specific targeting of disease-associated pathways. Additionally, BRD7929 has been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of BRD7929 is its relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain disease contexts.

Direcciones Futuras

There are several future directions for research on BRD7929, including the development of more potent analogs with improved selectivity and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanisms of action of BRD7929 in different disease contexts and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of BRD7929 in humans.

Métodos De Síntesis

The synthesis of BRD7929 involves a multi-step process that begins with the reaction of 5-bromo-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2-diaminocyclohexane to form the spirocyclic core of the molecule. The final step involves the introduction of the carbonyl group through a reaction with acetic anhydride.

Aplicaciones Científicas De Investigación

BRD7929 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, BRD7929 has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins, which play a key role in regulating gene expression. Inflammation research has shown that BRD7929 can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurological disorders, BRD7929 has been shown to have neuroprotective effects by inhibiting the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression in the brain.

Propiedades

IUPAC Name

8-(5-bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c15-11-5-10(7-16-8-11)13(20)18-3-1-14(2-4-18)6-12(19)17-9-14/h5,7-8H,1-4,6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEAPCPOJZTSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.